
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide is 175.25 . Its molecular formula is C7H13NO2S . The InChI code is 1S/C7H13NO2S/c1-7(4-5-7)11(9,10)8-6-2-3-6/h6,8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.25 . It is stored at room temperature .Aplicaciones Científicas De Investigación
C7H13NO2S C_7H_{13}NO_2S C7H13NO2S
and a molecular weight of 175.25 g/mol , has potential applications in various fields of research. Below, I’ve detailed six unique applications, each within its own section.Environmental Science: Pollutant Degradation
Research could explore the use of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide in the degradation of environmental pollutants. Its chemical structure might interact with pollutants, facilitating their breakdown into less harmful substances, thus contributing to environmental remediation efforts.
Each of these applications represents a distinct field of research where 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide could have significant impact. Further studies and experiments are necessary to explore these potentials fully. The information provided here is based on the compound’s chemical properties and the typical roles of sulfonamides in scientific research .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)cyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7(3-4-7)5-6-1-2-6/h6H,1-5H2,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCDFSJBNGOLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CC2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

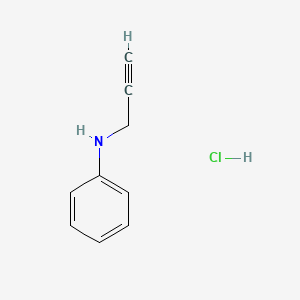
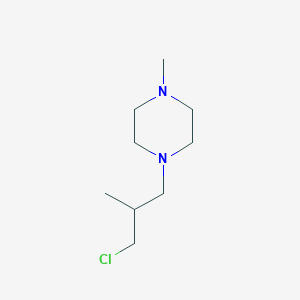
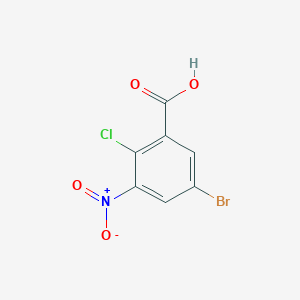

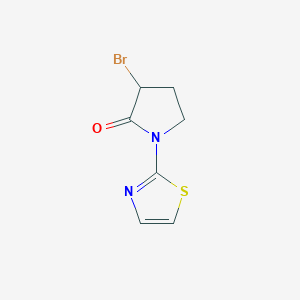
![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
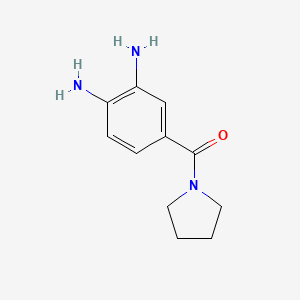

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

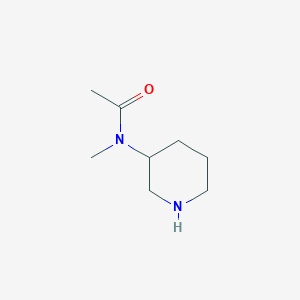

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)
